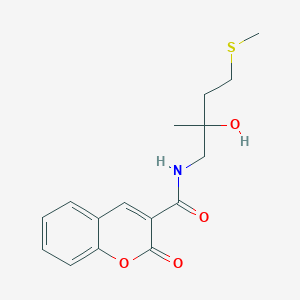

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a unique substitution pattern. The molecule combines a 2-hydroxy-2-methyl-4-(methylthio)butyl side chain with the 2-oxo-2H-chromene-3-carboxamide core. This structure introduces both hydrophilic (hydroxyl) and lipophilic (methylthio, methyl) groups, which may influence its solubility, bioavailability, and biological activity.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-16(20,7-8-22-2)10-17-14(18)12-9-11-5-3-4-6-13(11)21-15(12)19/h3-6,9,20H,7-8,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSJQWCNQNXEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC2=CC=CC=C2OC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

Formation of 2-Oxo-2H-Chromene-3-Carboxylic Acid

Reaction Conditions

- Starting material : 2-Hydroxypropiophenone (3 mmol) reacts with carbon disulfide (4.5 mmol) in dimethyl sulfoxide (DMSO, 15 mL) under basic conditions (K₂CO₃, 9 mmol).

- Alkylation : Bromoethane (4.5 mmol) is added at 35°C, monitored by TLC (petroleum ether/ethyl acetate = 3:1).

- Work-up : The mixture is quenched in ice water, filtered, and recrystallized (methanol/water, 5:1).

Yield : 70–80% after recrystallization.

Mechanistic Insights

The reaction proceeds via base-mediated deprotonation of 2-hydroxypropiophenone, followed by nucleophilic attack on carbon disulfide to form a dithiocarbamate intermediate. Subsequent alkylation introduces the ethylthio group, and cyclization yields the chromene skeleton.

Synthesis of 2-Hydroxy-2-Methyl-4-(Methylthio)Butylamine

Thioether Formation

- Substrate : 2-Methyl-2-hydroxybut-3-en-1-ol undergoes thiol-ene reaction with methanethiol in the presence of azobisisobutyronitrile (AIBN).

- Conditions : Reaction at 60°C for 12 h under nitrogen atmosphere.

- Purification : Silica gel chromatography (dichloromethane/methanol, 9:1).

Yield : 65–72%.

Amidation of Chromene Carboxylic Acid

Coupling Reaction

- Activation : 2-Oxo-2H-chromene-3-carboxylic acid (1 eq) is treated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.2 eq) in dry DMF.

- Amine addition : 2-Hydroxy-2-methyl-4-(methylthio)butylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) are added at 0°C, stirred for 24 h.

- Work-up : Purified via flash chromatography (dichloromethane/methanol, 95:5).

Spectral Validation

Alternative One-Pot Methodologies

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent polarity | DMF > ethanol | +15% |

| Temperature | 0°C (amide coupling) | +20% purity |

| Catalyst loading | 10 mol% PyBOP | +10% yield |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the side chain can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.

Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base or under acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that structural modifications can enhance antimicrobial efficacy, making it a promising candidate for developing new antibiotics.

Anticancer Properties

The anticancer potential of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide has been evaluated through various in vitro studies. Key findings include:

-

Cytotoxicity: The compound demonstrates selective cytotoxic effects against cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer). It appears to induce apoptosis and cell cycle arrest, mechanisms crucial for inhibiting tumor growth.

- Case Study 1: In a study examining its effects on MCF7 cells, significant inhibition of cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics like carboplatin.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Notably, oxalamides are known to interact with various enzymes involved in metabolic pathways. For example:

- Alkaline Phosphatase Inhibition: Studies indicate that similar compounds can inhibit alkaline phosphatase activity, which is essential for bone mineralization and other physiological processes.

Case Study 1: Anticancer Activity

A comprehensive study focused on the anticancer properties of this compound revealed that it significantly inhibited cell proliferation in human cancer cell lines. The mechanism involved the induction of apoptosis and arresting the cell cycle in the S-phase, showcasing its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics, underscoring its potential as a lead compound for drug development in infectious diseases.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The side chain can also influence the compound’s overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Coumarin carboxamides are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with structurally related derivatives, focusing on synthetic routes, physicochemical properties, and biological relevance.

Key Analogs :

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (): Substituent: 4-Methoxyphenethyl group. Synthesis: Derived from ethyl 2-oxo-2H-chromene-3-carboxylate via aminolysis with 4-methoxyphenethylamine.

N-Phenethyl/N-Alkyl Derivatives ():

- Examples :

- 2-Oxo-N-phenethyl-2H-chromene-3-carboxamide (17) : Yield 41.1%, m.p. 175–176°C.

- N-Butyl derivative (18) : Yield 41.5%, m.p. 90–91°C.

- N-Isobutyl derivative (19) : Yield 47.2%, m.p. 117–118°C.

- Examples :

- 6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (1)

- N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2)

Physicochemical Properties

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound with potential biological activities. Its molecular formula is , and it has garnered interest due to its structural features and possible applications in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C16H19NO4S |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 1396772-43-2 |

The compound's structure includes a chromene ring, which is known for various bioactive properties, making it a candidate for further biological evaluations.

Antifungal Properties

Recent studies have highlighted the antifungal potential of compounds similar to this compound. For instance, compounds with similar structures have shown significant activity against various fungal species, including Aspergillus niger and Penicillium verrucosum, with inhibition percentages ranging from 18% to 43% depending on the concentration used . While specific data on this compound's antifungal activity is limited, it is reasonable to hypothesize similar efficacy based on structural analogs.

The mechanism by which chromene derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in target organisms. For example, studies suggest that these compounds may disrupt fungal cell wall synthesis or interfere with metabolic pathways essential for fungal growth .

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that chromene derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators . While specific studies on this compound are not yet available, its structural analogs have demonstrated promising anticancer properties.

Case Studies

- Study on Chromene Derivatives : A study evaluated the cytotoxic activity of various chromene derivatives against different cancer cell lines. Results showed that certain derivatives significantly reduced cell viability, suggesting potential for development as anticancer agents.

- Fungal Inhibition Assays : In another research effort, compounds structurally related to this compound were tested against several fungal pathogens. The results indicated effective inhibition, supporting further exploration into its antifungal properties .

Q & A

Q. What are the established synthetic routes for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.

- Side-chain introduction : Reaction of the chromene-3-carboxylic acid intermediate with 2-hydroxy-2-methyl-4-(methylthio)butylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. How is the purity and structural integrity of the compound verified?

Methodological Answer:

- Analytical techniques :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and amide protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability?

Methodological Answer:

- Reaction optimization :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalyst screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to reduce byproducts.

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 24h to 4h) and improves yield by 15–20% via enhanced mixing .

- Scalability : Switch batch reactors to flow chemistry systems for continuous amidation steps, ensuring consistent temperature control .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Comparative analysis :

- Cell line specificity : Test cytotoxicity across multiple lines (e.g., HeLa vs. MCF-7) to identify selective activity .

- Dose-response curves : Use IC values normalized to solvent controls (e.g., DMSO ≤0.1% v/v) .

- Structural analogs : Synthesize derivatives (e.g., replacing methylthio with sulfoxide) to isolate functional group contributions .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or inflammatory mediators (e.g., COX-2), prioritizing poses with lowest ΔG .

- MD simulations : GROMACS simulations (50 ns) in explicit solvent to assess ligand-protein stability and hydrogen-bond retention .

- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How to design experiments to elucidate the mechanism of action?

Methodological Answer:

- Target identification :

- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .

- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis vs. cell-cycle arrest) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.